2-Amino-7-fluoro-9h-fluoren-9-ol
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Overview
Description
2-Amino-7-fluoro-9h-fluoren-9-ol is a chemical compound that belongs to the class of fluorenols It is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 7-position, and a hydroxyl group at the 9-position of the fluorene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-9h-fluoren-9-ol typically involves the introduction of the amino and fluorine groups onto the fluorenol backbone. One common method involves the reaction of 7-fluoro-9h-fluoren-9-one with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-fluoro-9h-fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 7-fluoro-9h-fluoren-9-one.
Reduction: Formation of 2-amino-7-fluorofluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-7-fluoro-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The exact mechanism of action of 2-Amino-7-fluoro-9h-fluoren-9-ol is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Its unique structural features, such as the presence of the amino and fluorine groups, may contribute to its biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ol: Lacks the amino and fluorine groups, making it less versatile in terms of chemical reactivity and biological activity.
7-Fluoro-9h-fluoren-9-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2-Amino-9h-fluoren-9-ol: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Uniqueness
2-Amino-7-fluoro-9h-fluoren-9-ol is unique due to the combination of the amino, fluorine, and hydroxyl groups on the fluorenol backbone. This unique combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
6967-15-3 |
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Molecular Formula |
C13H10FNO |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
2-amino-7-fluoro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H10FNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H,15H2 |
InChI Key |
BGFFFJLXOCGNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(C3=C2C=CC(=C3)F)O |
Origin of Product |
United States |
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